Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a 4-chlorobenzyl group, and an amino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate typically involves the reaction of 4-chlorobenzylamine with methyl 3-oxopropanoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Researchers may use the compound to study its effects on biological systems and its potential therapeutic properties.
Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
- Methyl 3-((4-fluorobenzyl)amino)-3-oxopropanoate
- Methyl 3-((4-bromobenzyl)amino)-3-oxopropanoate
- Methyl 3-((4-methylbenzyl)amino)-3-oxopropanoate
Comparison: Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., fluorine, bromine, or methyl groups), the compound may exhibit distinct reactivity and biological activity. The chlorine atom can influence the compound’s electronic properties and interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
1466514-73-7 |
---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylamino]-3-oxopropanoate |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)6-10(14)13-7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
UMQRXXNCASVFQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.